![molecular formula C35H58Li4N7O17P3S B575493 Myristoyl coenzyme A C14:0 lithium salt CAS No. 187100-75-0](/img/structure/B575493.png)
Myristoyl coenzyme A C14:0 lithium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Myristoyl coenzyme A is a combination of coenzyme A and myristate . It serves as a substrate for protein myristoylation, a process where a fatty acid group (myristoyl) is attached to the N-terminal glycine residue of specific proteins. This modification plays a crucial role in protein localization, targeting, and function.
Synthesis Analysis
Myristoyl coenzyme A is a long chain fatty acid (C14) covalently linked to Coenzyme A . It is a substrate for de novo fatty acid synthesis .Molecular Structure Analysis
The empirical formula of Myristoyl coenzyme A is C35H62N7O17P3S · xLi+ . The molecular weight is 977.89 (free acid basis) .Chemical Reactions Analysis
Myristoyl coenzyme A is involved in protein myristoylation, catalyzed by the enzyme N-myristoyl transferase . Myristyolation involves the transfer of the myristoyl group to the glycine residue at the amino-terminal of the protein .Physical And Chemical Properties Analysis
Myristoyl coenzyme A is a long chain fatty acid (C14) covalently linked to Coenzyme A . It is a substrate for de novo fatty acid synthesis . Fatty acylation has been shown to block G protein-associated calcium release by a direct allosteric modification of a component of the GTP-activated process .Wissenschaftliche Forschungsanwendungen
Cardiovascular Disease and Metabolic Pathways
The role of saturated and unsaturated fatty acids, including myristic acid (C14:0), in cardiovascular diseases (CVD) has been extensively studied. Research indicates that these fatty acids are involved in metabolic processes that may influence the treatment and understanding of CVD. The study highlights the need for further exploration into how these biomolecules can be applied to practical CVD treatment scenarios, enhancing the prognosis and interpretation of metabolic lipid aberrations in CVD (Shramko et al., 2020).
Lithium Extraction Technologies
Significant advancements have been made in the extraction of lithium from salt-lake brines, which is crucial for various industries, including pharmaceuticals and energy storage. The review covers the precipitation technology for lithium extraction, emphasizing the importance of understanding the mechanisms behind precipitant dosage, pH value, temperature, and particle size. This knowledge is vital for the economic viability and application of green principles in the extraction process (Zhang et al., 2019).
Microelectronic Devices and Energy Storage
The development of lithium and lithium-ion batteries for microelectronic devices has been a growing area of research. Studies focus on the chemistry, electrochemistry, and cell designs of microbatteries to meet the specific needs of emerging micro-electronic devices. This research aims to advance microbatteries towards achieving high energy density and flexible design, essential for the future development of energy storage technologies (Wang et al., 2015).
Nanotechnology in Li-ion Batteries
Nanostructured anode materials have shown remarkable properties for lithium-ion battery (LIB) applications, including high surface area and electrical and ionic conductivity. These materials, such as carbon, metal oxides, and metal phosphides/nitrides/sulfides, are promising for bridging the gap towards the next generation of LIBs with high reversible capacities and long cycling stability (Goriparti et al., 2014).
Lithium and Molybdenum Disulfide (MoS2) Nanocomposites
The synthesis and electrochemical performance of MoS2-based anodes and cathodes for secondary LIBs have been thoroughly reviewed. MoS2 compensates for its intermediate insertion voltage with high reversible capacity and excellent rate capability, making it a highly promising material for LIBs. The review also discusses the nanoscale structures and carbon phase in these architectures, which significantly enhance charge storage capacity and cycling performance (Stephenson et al., 2014).
Wirkmechanismus
Target of Action
The primary target of Myristoyl coenzyme A C14:0 lithium salt is the enzyme N-myristoyl transferase . This enzyme plays a crucial role in protein myristoylation, a process where a fatty acid group (myristoyl) is attached to the N-terminal glycine residue of specific proteins .
Mode of Action
Myristoyl coenzyme A C14:0 lithium salt serves as a substrate in protein myristoylation . The process is catalyzed by the enzyme N-myristoyl transferase . Myristoylation involves the transfer of the myristoyl group to the glycine residue at the amino-terminal of the protein .
Biochemical Pathways
The biochemical pathway affected by Myristoyl coenzyme A C14:0 lithium salt is the protein myristoylation pathway . This pathway plays a crucial role in protein localization, targeting, and function . The downstream effects of this pathway are yet to be fully understood and are a subject of ongoing research.
Result of Action
The result of the action of Myristoyl coenzyme A C14:0 lithium salt is the myristoylation of specific proteins . This modification plays a crucial role in protein localization, targeting, and function .
Safety and Hazards
Eigenschaften
IUPAC Name |
tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetradecanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H62N7O17P3S.4Li/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42;;;;/h22-24,28-30,34,45-46H,4-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50);;;;/q;4*+1/p-4/t24-,28-,29-,30+,34-;;;;/m1..../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIGQCYHWKIMOK-RUVUOEETSA-J |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].[Li+].[Li+].[Li+].CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H58Li4N7O17P3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1001.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.